

Spectroscopic Profile of Allyl Methallyl Ether: A Technical Guide

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Compound of Interest

Compound Name: *Allyl methallyl ether*

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Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for **allyl methallyl ether** (CAS 14289-96-4), a key intermediate in various chemical syntheses. Due to the limited availability of published, comprehensive raw spectroscopic data for **allyl methallyl ether**, this document presents representative data from a structurally similar compound, diallyl ether (CAS 557-40-4). This approach allows for a detailed illustration of the expected spectral features and serves as a practical guide for researchers and professionals in drug development and chemical synthesis. The methodologies provided herein are standardized protocols applicable to the analysis of volatile liquid ethers.

Spectroscopic Data Summary

The following tables summarize the expected ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data for a compound with the structural features of an allyl ether. The data presented is that of diallyl ether and is intended to be representative of **allyl methallyl ether**.

Table 1: ^1H NMR Spectroscopic Data of Diallyl Ether (Representative for **Allyl Methallyl Ether**)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
5.91	ddt	2H	-CH=CH ₂
5.27	dq	2H	=CH ₂ (trans)
5.17	dq	2H	=CH ₂ (cis)
3.99	dt	4H	-O-CH ₂ -

Solvent: CDCl₃, Instrument: 300 MHz Bruker AC-300. Source: PubChem CID 11194[1]

Table 2: ¹³C NMR Spectroscopic Data of Diallyl Ether (Representative for **Allyl Methallyl Ether**)

Chemical Shift (δ) ppm	Assignment
134.8	-CH=
116.9	=CH ₂
71.8	-O-CH ₂ -

Solvent: CDCl₃. Source: PubChem CID 11194[1]

Table 3: Infrared (IR) Spectroscopy Data of Diallyl Ether (Representative for **Allyl Methallyl Ether**)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3080	m	=C-H stretch
2980, 2920	m	C-H stretch (sp ³)
1648	s	C=C stretch
1100	s	C-O-C stretch
995, 925	s	=C-H bend (out of plane)

s = strong, m = medium. Source: PubChem CID 11194 (ATR-IR)[1]

Table 4: Mass Spectrometry (GC-MS) Data of Diallyl Ether (Representative for **Allyl Methallyl Ether**)

m/z	Relative Intensity (%)	Assignment
41	100	$[C_3H_5]^+$ (Allyl cation)
39	38.3	$[C_3H_3]^+$
42	22.1	$[C_3H_6]^+$
69	14.6	$[M-C_2H_5]^+$
98	low	$[M]^+$ (Molecular ion)

Source: PubChem CID 11194, MassBank of North America (MoNA)[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Approximately 5-25 mg of the liquid sample (e.g., **allyl methallyl ether**) is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, $CDCl_3$) in a clean, dry 5 mm NMR tube. [2][3]
- The solution is thoroughly mixed to ensure homogeneity.
- For ^{13}C NMR, a higher concentration (20-50 mg) may be used to improve the signal-to-noise ratio.[3]

2. 1H NMR Acquisition:

- The NMR spectrometer is tuned to the proton frequency (e.g., 300 or 400 MHz).
- The sample is placed in the spectrometer, and the magnetic field is locked onto the deuterium signal of the solvent.

- The magnetic field is shimmed to optimize its homogeneity and improve spectral resolution. [3]
- A standard one-pulse ^1H NMR experiment is performed. Key acquisition parameters include:
- Pulse angle: 30-90 degrees
- Acquisition time: 2-4 seconds
- Relaxation delay: 1-5 seconds
- Number of scans: 8-16 (can be adjusted based on sample concentration)

3. ^{13}C NMR Acquisition:

- The spectrometer is tuned to the carbon-13 frequency (e.g., 75 or 100 MHz).
- A proton-decoupled ^{13}C NMR experiment is typically performed to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).
- Key acquisition parameters include:
- Pulse angle: 30-45 degrees
- Acquisition time: 1-2 seconds
- Relaxation delay: 2-5 seconds
- Number of scans: 128-1024 or more, depending on the sample concentration.[4]

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

- A drop of the neat liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[5][6]
- Ensure the crystal is clean before applying the sample.

2. IR Spectrum Acquisition:

- The ATR accessory is placed in the sample compartment of the FTIR spectrometer.
- A background spectrum of the clean, empty ATR crystal is collected.
- The sample is applied to the crystal, and the sample spectrum is recorded.
- The spectrum is typically collected over a range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .
- The final spectrum is presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

- A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10 µg/mL.[7]
- The solution is transferred to a 2 mL GC autosampler vial.

2. GC-MS System and Conditions:

- Gas Chromatograph:
- Injector: Split/splitless injector, operated in splitless mode for dilute samples. Injector temperature: 250 °C.
- Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used for volatile organic compounds.[8]
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]
- Oven Temperature Program: An initial temperature of 40-50 °C held for 2-5 minutes, followed by a ramp of 10-15 °C/min to a final temperature of 250-280 °C, held for 5-10 minutes.[8]
- Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
- Mass Analyzer: Quadrupole.
- Scan Range: m/z 35-500.
- Ion Source Temperature: 230 °C.[8]
- Transfer Line Temperature: 280 °C.[8]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound like **allyl methallyl ether**.

Caption: Workflow for Spectroscopic Analysis of a Liquid Sample.

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